3-[(1-Naphthyloxy)methyl]pyrrolidine
Overview
Description
3-[(1-Naphthyloxy)methyl]pyrrolidine is a chemical compound with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.31 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a pyrrolidine ring bonded to a naphthyloxy group via a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Naphthyloxy)methyl]pyrrolidine typically involves the reaction of 1-naphthol with a suitable pyrrolidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where 1-naphthol reacts with a halomethylpyrrolidine in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Naphthyloxy)methyl]pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyloxy group to a naphthyl group.
Substitution: The methylene bridge can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Naphthyloxy)methyl]pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1-Naphthyloxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The naphthyloxy group can participate in π-π interactions with aromatic residues in proteins, influencing their function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring used widely in medicinal chemistry.
Naphthol: An aromatic compound with a hydroxyl group attached to a naphthalene ring.
Naphthoquinone: An oxidized derivative of naphthalene with two ketone groups.
Uniqueness
3-[(1-Naphthyloxy)methyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a naphthyloxy group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-(naphthalen-1-yloxymethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-6-14-13(4-1)5-3-7-15(14)17-11-12-8-9-16-10-12/h1-7,12,16H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRHWSRRITDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663067 | |
Record name | 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858934-75-5 | |
Record name | 3-{[(Naphthalen-1-yl)oxy]methyl}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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